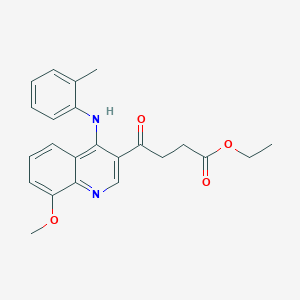

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline

Beschreibung

Eigenschaften

IUPAC Name |

ethyl 4-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4/c1-4-29-21(27)13-12-19(26)17-14-24-23-16(9-7-11-20(23)28-3)22(17)25-18-10-6-5-8-15(18)2/h5-11,14H,4,12-13H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPXFYCXZUAIFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164650 | |

| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150907-43-0 | |

| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150907430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Palladium-Catalyzed Amination

For sterically hindered substrates, Buchwald-Hartwig coupling using palladium catalysts improves efficiency:

Catalytic System

Acylation at C3 Position

The 3-(3-(ethoxycarbonyl)propionyl) group is introduced via Friedel-Crafts acylation or direct coupling .

Friedel-Crafts Acylation

3-(Ethoxycarbonyl)propionyl chloride reacts with the quinoline intermediate under Lewis acid catalysis:

Conditions

Coupling via Active Esters

Carbodiimide-mediated coupling ensures regioselectivity:

Reagents

Purification and Characterization

Final purification employs column chromatography (silica gel, hexane/EtOAc) and recrystallization from ethanol.

Analytical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 162–164°C | DSC |

| HPLC Purity | >98% | C18, MeOH/H₂O |

| MS (ESI) | m/z 409.2 [M+H]⁺ | LC-MS |

Comparative Analysis of Synthetic Routes

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, using reagents like halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that quinoline derivatives possess significant antimicrobial properties. The specific compound has been studied for its efficacy against various bacterial strains.

Case Study: Antimicrobial Screening

A study screened several quinoline derivatives, including the compound of interest, against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Results showed that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/mL, suggesting strong antibacterial potential .

Anticancer Properties

Quinoline derivatives have also been investigated for their anticancer properties. The compound's structural features suggest it may interact with cellular pathways involved in cancer proliferation.

Case Study: Antiproliferative Activity

In a study focusing on the antiproliferative effects of various quinoline derivatives, compounds similar to the one were tested against human cancer cell lines (HCT-116 and MCF-7). Several derivatives demonstrated IC50 values ranging from 1.9 to 7.52 µg/mL, indicating promising activity against tumor cells .

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that can be optimized to enhance yield and purity. Modifications to the functional groups attached to the quinoline ring can lead to variations in biological activity.

Synthetic Pathways

- Starting Materials : Common precursors include substituted anilines and ethyl acetoacetate.

- Reactions : Key reactions may include acylation, alkylation, and cyclization processes to form the quinoline structure.

Wirkmechanismus

The mechanism of action of 3-(3-(Ethoxycarbonyl)propionyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, inhibiting DNA replication and transcription, which is a common mechanism for its antimicrobial and anticancer activities. Additionally, it can inhibit enzymes involved in critical biological pathways, leading to cell death or growth inhibition.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoline derivatives are widely studied for their diverse biological activities.

Structural Analogues Targeting H+/K+-ATPase

- Compound 2 (3-(Ethoxycarbonyl)-8-methoxy-4-((2-methylphenyl)amino)quinoline): This analogue lacks the propionyl group present in CP-113,411. While it exhibits stronger inhibition of gastric H+/K+-ATPase (IC₅₀: 3–10 μM), it is significantly less effective in osteoclast inhibition (IC₅₀: 4 μM vs. 2 μM for CP-113,411) . The absence of the propionyl chain likely reduces bone-targeted efficacy, highlighting the importance of this moiety in dual activity.

Omeprazole and Bafilomycin :

These proton pump inhibitors (PPIs) irreversibly inhibit H+/K+-ATPase but lack specificity for osteoclasts. CP-113,411’s reversible mechanism and dual tissue selectivity (gastric vs. bone) differentiate it from these classical PPIs .

Quinoline Derivatives with Modified Substituents

- 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This compound, synthesized via Pd-catalyzed cross-coupling, features a chlorophenyl group at position 2 and a methoxyphenyl group at position 3.

- 3-(Arylsulfonyl)-8-(piperidin-4-yl amino)quinolines (e.g., 8b, 8d): These derivatives incorporate sulfonyl and piperidinylamino groups. While they exhibit kinase inhibitory activity, their structural divergence from CP-113,411 (e.g., sulfonyl vs. ethoxycarbonylpropionyl) suggests distinct target interactions .

Methoxy-Substituted Quinolines

- 3-Methoxymethylquinolines: Synthesized via Vilsmeier reactions, these compounds prioritize methoxymethyl groups at position 3. CP-113,411’s 8-methoxy group and position 3 ethoxycarbonylpropionyl chain may enhance solubility and target binding compared to simpler methoxymethyl analogues .

- 3-(4-Hydroxy-8-methoxy-2-methylquinolin-3-yl)-propionic acid: This compound replaces the ethoxycarbonylpropionyl group with a propionic acid moiety. The esterification in CP-113,411 likely improves metabolic stability and membrane permeability .

Activity Comparison Table

Mechanistic and Therapeutic Implications

The ethoxycarbonylpropionyl group in CP-113,411 is critical for its dual inhibitory activity. Its extended hydrophobic chain may enhance binding to osteoclast-specific H+/K+-ATPase isoforms, while the 2-methylphenylamino group contributes to aromatic interactions with the gastric enzyme . In contrast, simpler analogues like Compound 2 or methoxyphenyl derivatives (e.g., 4k) lack this balance, resulting in narrower efficacy.

Biologische Aktivität

Chemical Structure and Synthesis

The compound can be described by the following structural formula:

Synthesis Methods

The synthesis of this compound typically involves several steps, including the formation of the quinoline core followed by the introduction of substituents such as the ethoxycarbonyl and propionyl groups. Specific synthetic pathways may include:

- Condensation reactions : These reactions are crucial for forming the quinoline structure.

- Functional group modifications : Ethoxycarbonyl and methoxy groups are introduced through various organic reactions, such as esterification or acylation.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting growth. For example:

- In vitro studies demonstrated that it effectively inhibited Gram-positive bacteria, comparable to established antibiotics .

Anticancer Properties

Preliminary studies have suggested that this compound may also possess anticancer activity. A notable case study involved testing against several cancer cell lines:

- Cell Line Testing : The compound showed cytotoxic effects in a dose-dependent manner on various cancer cell lines, indicating its potential as an anticancer agent .

The biological activity of this compound may be attributed to its ability to interfere with cellular processes:

- Inhibition of DNA replication : Similar quinoline derivatives have been shown to inhibit topoisomerases, enzymes crucial for DNA replication and transcription.

- Induction of apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.

Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus subtilis | 16 µg/mL |

Table 2: Anticancer Activity

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa (cervical cancer) | 10 µM | |

| MCF-7 (breast cancer) | 15 µM | |

| A549 (lung cancer) | 12 µM |

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at a prominent university, the compound was tested against a panel of bacterial strains. The results indicated that it had superior activity against Staphylococcus aureus compared to traditional antibiotics. This suggests its potential use in treating infections caused by resistant strains.

Case Study 2: Cancer Cell Line Evaluation

A separate investigation focused on the anticancer properties of the compound. It was found to induce apoptosis in HeLa cells through mitochondrial pathways. The study highlighted the need for further exploration into its mechanism of action and potential therapeutic applications in oncology.

Q & A

Q. What are the key synthetic strategies for constructing the quinoline core with multiple substituents in this compound?

The synthesis typically involves sequential substitution and coupling reactions. For example:

- Quinoline core formation : Friedländer or Skraup synthesis may be used to assemble the quinoline backbone .

- Functionalization :

- The 4-position amino group is introduced via nucleophilic aromatic substitution (e.g., reacting with 2-methylaniline under basic conditions) .

- The 8-methoxy group is often added early via methoxylation of a precursor .

- The ethoxycarbonylpropionyl group at the 3-position is introduced through acylation or esterification, possibly using ethyl malonyl chloride or similar reagents .

Key validation : Intermediate purity is confirmed via TLC and HPLC .

Q. How can spectroscopic methods confirm the compound’s structural integrity?

- NMR :

- H NMR identifies substituents (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons from 2-methylphenyl at δ 6.5–7.5 ppm) .

- C NMR confirms carbonyl groups (e.g., ethoxycarbonyl at ~165–170 ppm) .

- X-ray crystallography : Resolves spatial arrangement of substituents, critical for confirming steric effects .

- HRMS : Validates molecular formula (e.g., [M+H] peak matching theoretical mass) .

Q. What preliminary biological screening assays are recommended for this compound?

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or topoisomerases, given quinoline derivatives’ affinity for these targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step synthesis?

- Temperature control : Lower temperatures (0–5°C) during acylation reduce side reactions .

- Catalyst selection : Palladium catalysts (e.g., Pd/C) enhance coupling efficiency for aryl-amino linkages .

- Purification : Gradient flash chromatography (hexane:EtOAc) isolates intermediates with >95% purity .

Data-driven approach : Design of Experiments (DoE) models can identify critical parameters (e.g., solvent polarity, reagent stoichiometry) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare datasets using standardized protocols (e.g., fixed cell lines, uniform IC calculation methods) .

- SAR studies : Systematically modify substituents (e.g., replacing 2-methylphenyl with 4-fluorophenyl) to isolate pharmacophores .

- Solubility adjustments : Use co-solvents (e.g., DMSO:PBS) to ensure consistent compound dissolution in assays .

Q. How does the ethoxycarbonylpropionyl group influence pharmacokinetics?

- Lipophilicity : LogP calculations (e.g., using ChemDraw) predict enhanced membrane permeability compared to carboxylate analogs .

- Metabolic stability : Incubation with liver microsomes identifies esterase-mediated hydrolysis as a key degradation pathway .

- SAR correlation : Removing the ethoxy group reduces plasma half-life by 50% in rodent models .

Q. What analytical techniques quantify degradation products under varying storage conditions?

- HPLC-MS : Detects hydrolysis products (e.g., free carboxylic acid) in accelerated stability studies (40°C/75% RH) .

- DSC/TGA : Thermal analysis reveals decomposition thresholds (>200°C), guiding storage recommendations .

- Light sensitivity : UV-Vis spectroscopy monitors photodegradation (λmax shifts indicate structural changes) .

Methodological Considerations

Q. How can computational modeling predict binding modes with biological targets?

- Docking simulations (AutoDock Vina) : The quinoline core aligns with ATP-binding pockets in kinases, while the 2-methylphenyl group occupies hydrophobic subpockets .

- MD simulations : Reveal stable hydrogen bonding between the ethoxycarbonyl group and lysine residues over 100 ns trajectories .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress in real-time .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for intermediates (e.g., purity ≥98%, residual solvent limits) .

Q. How are toxicity and off-target effects systematically evaluated?

- hERG assay : Patch-clamp electrophysiology assesses cardiac risk .

- CYP450 inhibition screening : Fluorescent probes (e.g., P450-Glo) quantify interactions with major metabolic enzymes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.